Dehydroadynerigenin beta-neritrioside
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Overview
Description
Dehydroadynerigenin beta-neritrioside is a naturally occurring compound known for its significant biological activities. It has been studied for its anti-inflammatory and anticancer properties. This compound acts as an antioxidant, scavenging free radicals, lowering the levels of reactive oxygen species, and inhibiting lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydroadynerigenin beta-neritrioside typically involves the extraction from natural sources, such as the herbs of Nerium oleander. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC).
Industrial Production Methods: The use of solvents like methanol, ethanol, and pyridine is common in the extraction process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms.
Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound .
Scientific Research Applications
Dehydroadynerigenin beta-neritrioside has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has shown its potential in anticancer therapies due to its ability to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Dehydroadynerigenin beta-neritrioside exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress and lowering the levels of reactive oxygen species. This compound also inhibits lipid peroxidation, which helps in protecting cellular membranes from oxidative damage. Additionally, it has been shown to inhibit tumor growth in animal models and increase the efficacy of chemotherapeutic agents .
Comparison with Similar Compounds
Adynerigenin: Another compound with similar antioxidant properties.
Neritrioside: Shares structural similarities and biological activities.
Beta-sitosterol: Known for its anti-inflammatory and anticancer properties.
Uniqueness: Dehydroadynerigenin beta-neritrioside is unique due to its potent antioxidant activity and its ability to inhibit lipid peroxidation. Its dual role in scavenging free radicals and enhancing the efficacy of chemotherapeutic agents sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19-,21-,22+,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXEUYOOYUTOA-NLJMNTBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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